Ketoconazole-13C-d3
CAS No.: 75277-42-1
Cat. No.: VC0196445
Molecular Formula: C2513CH25D3Cl2N4O4
Molecular Weight: 535.45
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 75277-42-1 |
---|---|
Molecular Formula | C2513CH25D3Cl2N4O4 |
Molecular Weight | 535.45 |
Chemical Structure and Physical Properties
Ketoconazole-13C-d3 is characterized by the incorporation of one carbon-13 atom and three deuterium atoms into the standard ketoconazole structure. The strategic placement of these isotopes creates a compound with identical chemical behavior but different mass, making it ideal for use as an internal standard in analytical procedures.
Basic Properties
Property | Value |
---|---|
Chemical Formula | C25^13CH25D3Cl2N4O4 |
CAS Registry Number | 75277-42-1 |
Molecular Weight | 535.45 g/mol |
Physical State | Solid at room temperature |
Related Compound | Ketoconazole (65277-42-1) |
The molecular structure maintains the same functional groups and stereochemistry as unmodified ketoconazole while incorporating the isotopic labels that slightly increase its molecular weight compared to conventional ketoconazole (531.44 g/mol) . The primary distinction lies in the substitution of three hydrogen atoms with deuterium atoms and one carbon-12 with carbon-13, yielding a mass difference of approximately 4 Da from the unlabeled compound.
Structural Characteristics
The backbone structure of Ketoconazole-13C-d3 consists of the same 1,3-dioxolane ring system connected to a piperazine moiety through a phenoxy linkage as found in conventional ketoconazole. The compound maintains the critical structural features responsible for its antifungal activity, including:
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2,4-dichlorophenyl group attached to the dioxolane ring
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Imidazole ring essential for binding to cytochrome P450 enzymes
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Piperazine ring attached to an acetyl group, which contains the deuterium labels
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Characteristic dioxolane ring system that distinguishes azole antifungals
Comparison with Related Compounds
Understanding Ketoconazole-13C-d3 necessitates comparison with its related compounds, particularly standard ketoconazole and Ketoconazole-d3.
Comparison Table
Compound | Chemical Formula | Molecular Weight (g/mol) | CAS Number | Primary Application |
---|---|---|---|---|
Ketoconazole | C26H28Cl2N4O4 | 531.44 | 65277-42-1 | Antifungal medication |
Ketoconazole-d3 | C26H25D3Cl2N4O4 | 534.45 | 1217766-70-5 | Internal standard in mass spectrometry |
Ketoconazole-13C-d3 | C25^13CH25D3Cl2N4O4 | 535.45 | 75277-42-1 | Advanced internal standard with carbon-13 and deuterium labeling |
Ketoconazole-13C-d3 differs from standard Ketoconazole-d3 through the additional incorporation of a carbon-13 isotope, providing an extra mass unit that can be advantageous in analytical settings where enhanced mass separation from the analyte is required . This dual isotopic labeling strategy creates a compound with distinctive spectral characteristics while maintaining virtually identical chemical behavior.
Applications in Analytical Chemistry
Role as an Internal Standard
The primary application of Ketoconazole-13C-d3 lies in its use as an internal standard for quantitative analysis of ketoconazole in various biological matrices. The incorporation of both carbon-13 and deuterium provides several advantages:
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Distinct mass separation from the analyte, reducing spectral interference
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Identical extraction efficiency and chromatographic behavior to ketoconazole
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Compensation for matrix effects during sample preparation and analysis
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Enhanced accuracy in quantification across a wide concentration range
Internal standards like Ketoconazole-13C-d3 are essential in developing validated analytical methods for therapeutic drug monitoring, pharmacokinetic studies, and quality control in pharmaceutical manufacturing .
Mass Spectrometry Applications
Mass spectrometry represents the primary analytical technique where Ketoconazole-13C-d3 demonstrates significant utility. The compound exhibits a mass difference of 4 Da from unlabeled ketoconazole, allowing clear differentiation of signals during analysis. This characteristic makes it particularly valuable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which require precise quantification of ketoconazole in complex biological matrices.
Research indicates that deuterated internal standards like Ketoconazole-13C-d3 enable accurate quantification of antimycotic drugs in human plasma or serum with outstanding precision and accuracy . Mass spectrometric methods utilizing isotopically labeled internal standards consistently achieve lower limits of quantification and improved reproducibility compared to methods without such standards.
Synthesis and Production
Isotopic Labeling Strategies
The synthesis of Ketoconazole-13C-d3 involves sophisticated isotopic labeling techniques that incorporate both carbon-13 and deuterium atoms at specific positions within the molecular structure. While the exact synthetic pathway is proprietary, typical approaches include:
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Incorporation of carbon-13 labeled precursors during early synthetic stages
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Deuterium exchange reactions under catalytic conditions
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Stereoselective synthesis to maintain the critical stereochemistry of ketoconazole
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Purification techniques to ensure isotopic and chemical purity
The production process must carefully control reaction conditions to prevent isotope scrambling or exchange, maintaining the precise location of labeled atoms within the final molecule.
Quality Control Parameters
The analytical quality of Ketoconazole-13C-d3 is critical for its application as an internal standard. Key quality parameters include:
Parameter | Target Specification | Importance |
---|---|---|
Isotopic Purity | >98% | Ensures accurate quantification |
Chemical Purity | >99% | Prevents interference from impurities |
Positional Stability | No exchange of deuterium or carbon-13 | Maintains consistent mass spectrum |
Storage Stability | Stable at -20°C for >2 years | Ensures long-term reliability |
Pharmacological Context
Impact on Vitamin D Metabolism
Research has demonstrated that ketoconazole significantly affects vitamin D metabolism, which may explain some of its systemic effects. Studies indicate that ketoconazole:
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Exhibits a concentration-dependent inhibitory effect on the synthesis of 1,25-dihydroxyvitamin D by macrophages
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Decreases the production of 1,25-dihydroxyvitamin D, impacting calcium homeostasis
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May paradoxically be ameliorated by vitamin D3 supplementation in cases of ketoconazole-induced adrenal injury
This interaction with vitamin D pathways highlights the importance of accurate quantification methods using standards like Ketoconazole-13C-d3 when investigating drug interactions and metabolic effects.
Research Applications
Pharmacokinetic Studies
Ketoconazole-13C-d3 has proven invaluable in pharmacokinetic studies of ketoconazole, enabling precise quantification in:
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Plasma and serum samples across a wide concentration range
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Tissue distribution studies
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Drug-drug interaction investigations
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Bioequivalence studies for generic formulations
The ability to accurately measure ketoconazole concentrations in biological matrices is critical for establishing dosing regimens, especially given the drug's narrow therapeutic window and potential for toxicity.
Combination Therapy Research
Recent research has explored the combination of ketoconazole with vitamin D compounds for potential enhanced therapeutic effects, particularly in cancer treatment. Studies have found that:
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Ketoconazole at 0.1 μg/ml potentiated the growth inhibitory activity of calcitriol 50-fold and EB 1089 (vitamin D analogue) 10-fold in prostatic cancer cells
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The combination partially blocked the induction of 24-hydroxylase, the enzyme that initiates conversion of active vitamin D compounds to inactive products
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This combination may enhance antitumor activities while alleviating side effects of vitamin D deficiency associated with ketoconazole therapy
Accurate analytical methods utilizing Ketoconazole-13C-d3 as an internal standard are essential for quantifying drug levels in these combination therapy studies.
Future Perspectives and Emerging Applications
Advanced Metabolite Identification
The future of Ketoconazole-13C-d3 likely extends to more sophisticated applications in metabolomics and drug metabolism studies. The dual isotopic labeling enables:
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Tracing metabolic pathways with greater precision
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Distinguishing between drug-derived and endogenous compounds
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Identifying novel metabolites through distinctive isotope patterns
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Quantifying metabolite-to-parent drug ratios with improved accuracy
Expanding Analytical Applications
Emerging trends in analytical chemistry suggest expanded applications for compounds like Ketoconazole-13C-d3, including:
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Integration into multi-analyte panels for simultaneous quantification of multiple antifungal agents
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Application in dried blood spot analysis for simplified sample collection
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Utilization in point-of-care testing devices for therapeutic drug monitoring
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Implementation in automated high-throughput screening systems for drug discovery
The continued refinement of mass spectrometric techniques will likely enhance the utility of isotopically labeled standards like Ketoconazole-13C-d3 in pharmaceutical research and clinical diagnostics.
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